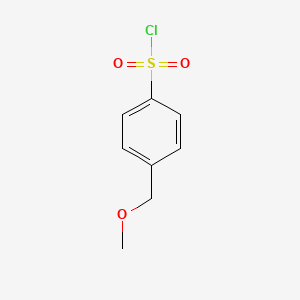
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
説明
“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound is confirmed by various analytical methods such as FTIR, 1H and 13C NMR spectroscopy, and MS . The bond lengths and bond angles obtained by the crystallographic analysis of the compound well match the DFT optimized structure calculation results, and are within the normal range .Chemical Reactions Analysis
This compound can undergo several chemical reactions. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
This compound is an oily substance at room temperature . Its refractive index is 1.396 (lit.) and it has a boiling point of 42-43 °C/50 mmHg (lit.) . The density of this compound is 0.882 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis and Structure Analysis
- Boric Acid Ester Intermediates : Compounds including 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid derivatives have been synthesized as boric acid ester intermediates with benzene rings. They are obtained through a three-step substitution reaction and their structures are confirmed by various spectroscopy methods and mass spectrometry. These compounds are significant in the context of molecular structure optimization and physicochemical properties investigation (Huang et al., 2021).
Crystal Structure and Vibrational Properties
- Molecular and Crystal Structure Studies : Studies involving the synthesis of compounds containing the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been conducted to explore their crystal structure and vibrational properties. These investigations include Density Functional Theory (DFT) calculations, comparing the molecular structures with X-ray diffraction values, which are crucial for understanding the molecular dynamics and properties of these compounds (Wu et al., 2021).
Development of Fluorescent Prochelators
- Fluorescent Prochelators for Metal Ion Detection : Research has been conducted on boronic ester-based fluorescent prochelators that demonstrate a fluorescence response to various transition metal ions. These prochelators are significant for detecting and analyzing metal ions in various environments, providing insights into metal ion distribution and interaction in different contexts (Hyman & Franz, 2012).
Chemical Modification for Stability and Protection
- Chemical Modification for Enhanced Stability : Investigations into modifying aroylhydrazone prochelators, which include the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, have been carried out to improve hydrolytic stability and enhance cytoprotection against oxidative stress. This research is pivotal in developing more stable and effective chemical compounds for various biomedical applications (Wang & Franz, 2018).
Boronate-Based Fluorescence Probes
- Detection of Hydrogen Peroxide : Boronate ester fluorescence probes incorporating the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group have been synthesized for detecting hydrogen peroxide (H2O2). These probes are essential for identifying H2O2 in various settings, contributing significantly to the understanding of oxidative processes and potential explosive detection (Lampard et al., 2018).
Hydrolysis and Formation Studies
- Investigation of Hydrolysis Products : Studies on the hydrolysis of compounds containing the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group have revealed insights into the formation of different hydrolysis products. This research is crucial for understanding the chemical behavior and stability of such compounds under various conditions (Son et al., 2015).
作用機序
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with benzylic C-H bonds in its target molecules.
Mode of Action
It’s known that similar compounds can participate in borylation reactions . In these reactions, the compound interacts with its targets (such as benzylic C-H bonds) and introduces a boron atom into the target molecule. This can result in significant changes to the target molecule’s chemical properties.
生化学分析
Biochemical Properties
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition and activation, where this compound can modulate the activity of enzymes by binding to their active sites or allosteric sites .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the phosphorylation status of proteins involved in signaling cascades, thereby altering the downstream effects on gene expression and metabolic pathways . Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through its boron atom, forming reversible covalent bonds. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit enzymes by blocking their active sites or induce conformational changes that enhance their activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes . For instance, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways, leading to changes in metabolite concentrations and overall metabolic balance.
特性
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMYAYYFODFKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)

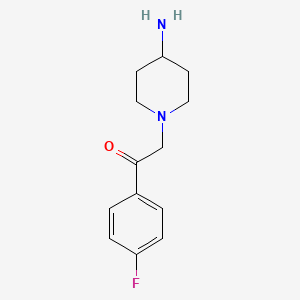
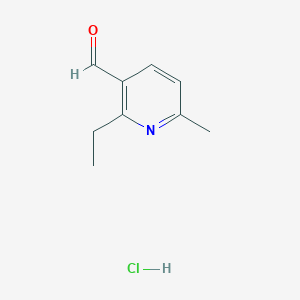
![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B1465887.png)
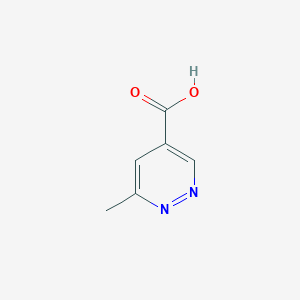
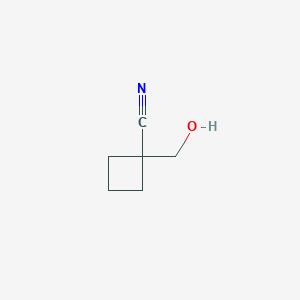
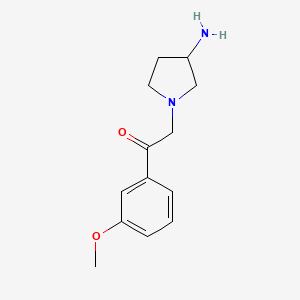
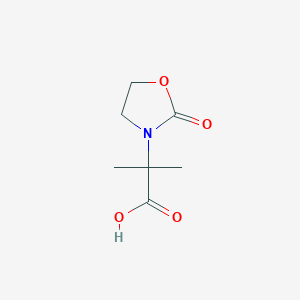

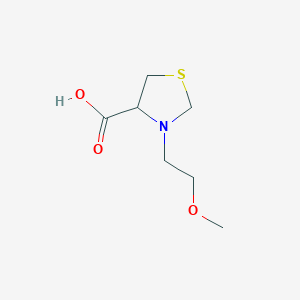
![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)
![2-Methyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)
